4-(2-Chlorophenoxy)piperidine hydrochloride

Description

The exact mass of the compound 4-(2-Chlorophenoxy)piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Chlorophenoxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenoxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-chlorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOPJLHKPATCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587449 | |

| Record name | 4-(2-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849107-20-6 | |

| Record name | 4-(2-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chlorophenoxy)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Chlorophenoxy)piperidine Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(2-Chlorophenoxy)piperidine hydrochloride, a key heterocyclic intermediate in modern drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core chemical properties, synthetic pathways, analytical characterization, and strategic applications of this valuable molecular scaffold.

Core Chemical Identity and Physicochemical Profile

4-(2-Chlorophenoxy)piperidine hydrochloride is a substituted piperidine derivative that serves as a versatile building block. The structure features a piperidine ring connected via an ether linkage at the 4-position to a 2-chlorophenyl group. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of reaction conditions and biological assays.

The presence of the piperidine nitrogen offers a reactive handle for derivatization, while the 2-chlorophenoxy moiety provides a specific steric and electronic profile, influencing receptor binding and metabolic stability in downstream pharmaceutical agents. Understanding its fundamental properties is the first step in leveraging its synthetic potential.

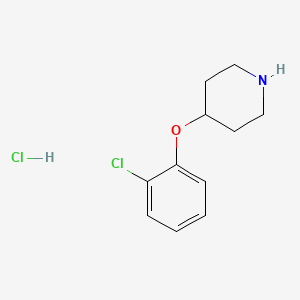

Diagram 1: Chemical Structure of 4-(2-Chlorophenoxy)piperidine hydrochloride

A 2D representation of the protonated piperidine and associated chloride ion.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 4-(2-Chlorophenoxy)piperidine hydrochloride | [1][2][3] |

| CAS Number | 849107-20-6 | [2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₅Cl₂NO | [1][2][3][6] |

| Molecular Weight | 248.15 g/mol | [1][2][3][6] |

| Appearance | White to off-white solid | [2] |

| Storage Conditions | Store under inert atmosphere at room temperature. | [2] |

| Solubility | Soluble in various organic solvents. |[1] |

Synthesis and Reaction Mechanisms

The synthesis of 4-(2-Chlorophenoxy)piperidine hydrochloride is most commonly achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction, a cornerstone of ether synthesis. This pathway offers high yields and purity, making it suitable for both laboratory and industrial-scale production.

Core Synthetic Strategy: Williamson-type Ether Synthesis

The primary mechanism involves the reaction of a protected 4-hydroxypiperidine with 1-chloro-2-fluorobenzene or 1,2-dichlorobenzene under basic conditions. The piperidine's hydroxyl group is deprotonated by a strong base (e.g., sodium hydride) to form a potent nucleophile, which then attacks the electron-deficient aromatic ring, displacing a halide. The choice of a protecting group for the piperidine nitrogen, typically tert-butoxycarbonyl (Boc), is critical to prevent self-condensation and other side reactions. The final step involves acidic deprotection of the nitrogen and formation of the hydrochloride salt.

Diagram 2: Generalized Synthetic Workflow

A flowchart of the key stages in synthesizing the target compound.

Step-by-Step Laboratory Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and scale.

-

Alkoxide Formation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Mixture: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

-

Nucleophilic Substitution: Add 1,2-dichlorobenzene (1.5 eq) to the reaction mixture. Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Extraction: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification of Intermediate: Purify the crude N-Boc protected intermediate by column chromatography on silica gel.

-

Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of 1,4-dioxane. Add a solution of hydrochloric acid in dioxane (4M, 3.0 eq) and stir at room temperature for 2-4 hours.

-

Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(2-Chlorophenoxy)piperidine hydrochloride as a solid.

Applications in Drug Discovery

The 4-phenoxy-piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. 4-(2-Chlorophenoxy)piperidine hydrochloride serves as a crucial starting material for synthesizing molecules targeting a range of neurological and other disorders.[7] Its structural features allow for systematic modification to explore structure-activity relationships (SAR).

-

Scaffold for CNS Agents: The core structure is frequently utilized in the development of antagonists for dopamine and serotonin receptors, making it relevant for antipsychotic and antidepressant drug discovery.[8]

-

Intermediate for Complex Molecules: The secondary amine of the piperidine ring is a key point for diversification. It can be readily functionalized via N-alkylation, N-acylation, or reductive amination to attach various pharmacophores, enabling the rapid generation of compound libraries for high-throughput screening.

Diagram 3: Role as a Synthetic Scaffold

Diversification pathways from the core molecule to various therapeutic classes.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Table 2: Key Analytical Techniques and Expected Observations

| Technique | Expected Results |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons (approx. 6.8-7.4 ppm), the piperidine methine proton adjacent to the ether (approx. 4.5 ppm), and aliphatic protons of the piperidine ring (approx. 1.8-3.5 ppm). The N-H protons will appear as a broad signal. |

| ¹³C NMR | Aromatic carbon signals (approx. 115-155 ppm), a signal for the C-O carbon (approx. 75 ppm), and aliphatic carbon signals (approx. 30-50 ppm). |

| FTIR | Characteristic absorption bands for Ar-Cl (approx. 1050-1100 cm⁻¹), C-O-C ether stretch (approx. 1250 cm⁻¹), N-H stretch (broad, approx. 2700-3100 cm⁻¹ for the amine salt), and C-H stretches (aliphatic and aromatic). |

| Mass Spec (ESI+) | The molecular ion peak for the free base [M+H]⁺ at m/z corresponding to C₁₁H₁₅ClNO⁺ (approx. 212.08). |

Protocol: High-Performance Liquid Chromatography (RP-HPLC)[9]

-

Objective: To determine the purity of the compound.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of (A) Water with 0.1% Trifluoroacetic Acid and (B) Acetonitrile with 0.1% Trifluoroacetic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

-

Analysis: Inject the sample and integrate the peak areas to calculate purity.

-

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full structural assignment.

-

Processing: Process the data using standard NMR software. Reference the spectra to the residual solvent peak.

-

Safety and Handling

4-(2-Chlorophenoxy)piperidine hydrochloride is an irritant and requires careful handling in a laboratory setting.[2][5][9]

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Statement |

|---|---|---|

| Hazard | H315 | Causes skin irritation.[5][9] |

| H319 | Causes serious eye irritation.[5][9] | |

| H335 | May cause respiratory irritation.[5][9] | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9] |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the full Safety Data Sheet (SDS) before use.[5][9]

Conclusion

4-(2-Chlorophenoxy)piperidine hydrochloride is a high-value chemical intermediate with a well-defined profile. Its straightforward synthesis, versatile reactivity, and presence in biologically relevant scaffolds make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, handling requirements, and analytical signatures, as outlined in this guide, is paramount for its effective and safe application in the pursuit of novel therapeutics.

References

- Pipzine Chemicals. 4-(2-Chlorophenoxy)piperidine Hydrochloride.

- Smolecule. Buy 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride | 1220018-77-8. (2023).

- ChemicalBook. 849107-20-6(4-(2-CHLOROPHENOXY)PIPERIDINE HYDROCHLORIDE) Product Description.

- Sinfoo Biotech. 4-(2-chlorophenoxy)piperidine hydrochloride, (CAS# 849107-20-6).

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-(2-CHLOROPHENOXY)PIPERIDINE HYDROCHLORIDE. (2025).

- Chem-Impex. 4-(2-Chlorophenylsulfanyl)Piperidine Hydrochloride.

- Hit2Lead. 4-(2-chlorophenoxy)piperidine hydrochloride | CAS# 849107-20-6.

- Apollo Scientific. Safety Data Sheet: 4-(2-Chlorophenoxy)piperidine hydrochloride. (2023).

- Amerigo Scientific. 4-(2-Chlorophenoxy)piperidine hydrochloride.

-

Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]

Sources

- 1. 4-(2-Chlorophenoxy)piperidine Hydrochloride: Properties, Uses, Safety, Supplier & Price in China | High Purity Chemical CAS 40052-26-6 [pipzine-chem.com]

- 2. 849107-20-6 CAS MSDS (4-(2-CHLOROPHENOXY)PIPERIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-(2-chlorophenoxy)piperidine hydrochloride,(CAS# 849107-20-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. Hit2Lead | 4-(2-chlorophenoxy)piperidine hydrochloride | CAS# 849107-20-6 | MFCD02684107 | BB-4004479 [hit2lead.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 4-(2-Chlorophenoxy)piperidine hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Buy 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride | 1220018-77-8 [smolecule.com]

- 9. chemicalbook.com [chemicalbook.com]

synthesis pathway for 4-(2-Chlorophenoxy)piperidine hydrochloride

An In-depth Technical Guide to the Synthesis of 4-(2-Chlorophenoxy)piperidine Hydrochloride

Executive Summary

4-(2-Chlorophenoxy)piperidine hydrochloride is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique structural motif, featuring a piperidine ring linked to a chlorinated aromatic system via an ether bond, serves as a core scaffold in a variety of pharmacologically active agents. This guide provides an in-depth examination of the principal synthetic pathways to this valuable compound, intended for researchers, medicinal chemists, and process development scientists. We will dissect the strategic considerations behind a robust and scalable synthesis, focusing on the widely adopted Williamson ether synthesis route involving an N-protected piperidine intermediate. Alternative advanced coupling methodologies, such as the Mitsunobu and Buchwald-Hartwig reactions, will be evaluated for their potential applicability. The discussion emphasizes mechanistic rationale, experimental protocols, purification, characterization, and critical safety considerations, ensuring a comprehensive and practical resource for laboratory application.

Introduction

The piperidine moiety is one of the most prevalent N-heterocycles found in pharmaceuticals and natural products, prized for its ability to confer desirable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for interacting with biological targets.[1] The addition of an aryloxy substituent, specifically the 2-chlorophenoxy group, introduces electronic and steric features that are crucial for modulating the biological activity of parent molecules. The final hydrochloride salt form enhances the compound's stability and solubility, making it amenable to pharmaceutical formulation.[2] This guide aims to elucidate the most reliable and efficient chemical pathways for the synthesis of 4-(2-Chlorophenoxy)piperidine hydrochloride (Molecular Formula: C₁₁H₁₅Cl₂NO, CAS: 849107-20-6).[3][4]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several key disconnections. The most apparent strategy involves disconnecting the ether bond (C-O), leading back to a piperidine-based nucleophile and a chlorophenyl-based electrophile. The piperidine nitrogen itself suggests the use of a protecting group to prevent unwanted N-arylation or other side reactions during the ether synthesis.

Caption: Retrosynthetic analysis of 4-(2-Chlorophenoxy)piperidine HCl.

Primary Synthetic Pathway: Williamson Ether Synthesis

The most field-proven and scalable approach for constructing the aryloxy-piperidine linkage is a modified Williamson ether synthesis.[5][6] This pathway relies on the reaction between an alkoxide, generated from a hydroxyl-substituted piperidine, and an activated aryl halide. To ensure regioselectivity and prevent the secondary amine of the piperidine from competing in nucleophilic attack, a nitrogen protecting group strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions.[7][8]

Step 1: Synthesis of N-Boc-4-Hydroxypiperidine

The synthesis begins with the protection of commercially available 4-hydroxypiperidine. N-Boc-4-hydroxypiperidine is a crucial intermediate for a wide array of pharmaceutical compounds.[9][10]

Reaction: 4-Hydroxypiperidine + Di-tert-butyl dicarbonate (Boc₂O) → N-Boc-4-hydroxypiperidine

Rationale: The reaction is typically performed under mild alkaline conditions. The base deprotonates the secondary amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. The Boc group effectively shields the nitrogen from participating in subsequent reactions.[9]

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine [11]

-

To a stirred solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., methanol or a biphasic system like dichloromethane/water) at room temperature, add a mild base such as potassium carbonate (1.5 eq) or triethylamine.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent.

-

Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

If a biphasic system was used, separate the organic layer. If a single solvent was used, add water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-4-hydroxypiperidine, typically as a white to off-white solid.

| Parameter | Value | Reference |

| Typical Yield | >95% | [11] |

| Purity (by NMR) | >98% | - |

| Melting Point | 61-65 °C | [10] |

Step 2: Williamson Ether Synthesis

This step constitutes the core C-O bond formation via a nucleophilic aromatic substitution (SₙAr) mechanism. The hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated by a strong base to form a potent nucleophile, which then attacks an electron-deficient 2-chlorinated aromatic ring.

Reaction: N-Boc-4-hydroxypiperidine + 2-Chlorofluorobenzene → N-Boc-4-(2-chlorophenoxy)piperidine

Causality in Reagent Selection:

-

Base: A strong, non-nucleophilic base is required to fully deprotonate the secondary alcohol. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed. NaH is particularly effective as the only byproduct is hydrogen gas, which is easily removed from the reaction.

-

Aryl Halide: 2-Chlorofluorobenzene is the preferred electrophile. The fluorine atom is a much better leaving group than chlorine in SₙAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack. Using 1,2-dichlorobenzene is less efficient as the C-Cl bond is less polarized and requires harsher conditions.

-

Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they can solvate the cation of the base and do not interfere with the nucleophile.

Caption: Workflow for the Williamson Ether Synthesis step.

Experimental Protocol: Synthesis of N-Boc-4-(2-chlorophenoxy)piperidine

-

To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.

-

Add N-Boc-4-hydroxypiperidine (1.0 eq) and stir until dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. (Caution: H₂ gas evolution).

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Add 2-chlorofluorobenzene (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and cautiously quench by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by column chromatography on silica gel.

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is conveniently achieved in a single step by treating the protected intermediate with a solution of HCl.

Reaction: N-Boc-4-(2-chlorophenoxy)piperidine + HCl → 4-(2-Chlorophenoxy)piperidine hydrochloride

Rationale: The Boc group is highly labile to strong acid. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release tert-butyl cation (which typically forms isobutylene) and carbon dioxide, liberating the free piperidine amine. The amine is then protonated by the excess HCl to form the stable hydrochloride salt.

Experimental Protocol: Deprotection and Salt Formation [12]

-

Dissolve the crude or purified N-Boc-4-(2-chlorophenoxy)piperidine (1.0 eq) in a suitable organic solvent such as diethyl ether, ethyl acetate, or 1,4-dioxane.

-

Cool the solution to 0 °C.

-

Slowly add a saturated solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) or bubble anhydrous HCl gas through the solution with vigorous stirring.

-

A precipitate of the hydrochloride salt should form.

-

Continue stirring at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours to ensure complete deprotection.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield 4-(2-Chlorophenoxy)piperidine hydrochloride as a solid.

Alternative Synthetic Strategies

While the Williamson ether synthesis is robust, modern catalytic methods offer alternative routes that may proceed under milder conditions.

Mitsunobu Reaction

The Mitsunobu reaction can form the C-O ether bond by activating the hydroxyl group of N-Boc-4-hydroxypiperidine with triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14] The nucleophile in this case would be 2-chlorophenol.

Advantages:

-

Typically proceeds under mild, neutral conditions at room temperature.[15]

-

Offers stereochemical inversion at the alcohol center, though this is not relevant for 4-hydroxypiperidine.[16]

Disadvantages:

-

Stoichiometric amounts of PPh₃ and DEAD are required, generating triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[17]

-

The reagents are hazardous; azodicarboxylates can be explosive.[17]

-

The acidity of the phenolic nucleophile is a critical factor for success.[14]

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been extended to form C-O bonds.[18][19] This would involve coupling N-Boc-4-hydroxypiperidine with an aryl halide like 1-bromo-2-chlorobenzene using a palladium catalyst and a specialized phosphine ligand.

Advantages:

-

High functional group tolerance.

-

Can be more efficient for sterically hindered substrates where SₙAr reactions fail.

Disadvantages:

-

Requires an expensive and often air-sensitive palladium catalyst and ligand system.[20]

-

Optimization of the catalyst, ligand, base, and solvent is often required.

-

Removal of residual palladium from the final product is a critical concern in pharmaceutical synthesis.

Comparative Analysis of Pathways

| Synthetic Pathway | Key Reagents | Pros | Cons |

| Williamson Ether Synthesis | NaH or KOtBu, 2-Chlorofluorobenzene | Scalable, high-yielding, well-established, uses relatively inexpensive reagents. | Requires strong base and elevated temperatures; anhydrous conditions are critical. |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, 2-Chlorophenol | Mild, neutral conditions. | Stoichiometric byproducts complicate purification; hazardous reagents. |

| Buchwald-Hartwig Coupling | Pd catalyst, phosphine ligand, base | High functional group tolerance; good for hindered substrates. | Expensive and sensitive catalyst; potential for heavy metal contamination. |

Purification and Characterization

The final product, 4-(2-Chlorophenoxy)piperidine hydrochloride, is typically a crystalline solid.

-

Purification: The primary method for purification is recrystallization. A common solvent system is a mixture of ethanol and diethyl ether or isopropanol.[12] The crude salt is dissolved in a minimal amount of hot alcohol, and ether is added until turbidity is observed. Cooling the solution slowly affords purified crystals.

-

Characterization: The identity and purity of the final compound should be confirmed by a suite of analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base (m/z = 211.69).[4]

-

Melting Point (MP): A sharp melting point range is indicative of high purity.

-

Elemental Analysis: To confirm the elemental composition of the hydrochloride salt (C, H, N, Cl).

-

Safety Considerations

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere and away from protic solvents.

-

Chlorinated Aromatics: 2-Chlorofluorobenzene is an irritant. All chlorinated organic compounds should be handled in a well-ventilated fume hood.

-

Strong Acids and Bases: HCl solutions are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

Solvents: DMF is a reproductive toxin. Diethyl ether is extremely flammable. Work should be conducted in a fume hood.

Conclusion

The synthesis of 4-(2-Chlorophenoxy)piperidine hydrochloride is most reliably and economically achieved through a three-step sequence centered around a Williamson ether synthesis. This pathway, which involves the N-Boc protection of 4-hydroxypiperidine, subsequent SₙAr coupling with 2-chlorofluorobenzene, and a final acidic deprotection/salt formation step, provides a robust and scalable route to high-purity material. While modern catalytic methods like the Mitsunobu and Buchwald-Hartwig reactions present viable alternatives, their associated costs and purification challenges currently render them less practical for large-scale production compared to the classical approach. The protocols and strategic insights detailed in this guide provide a solid foundation for the successful synthesis of this important pharmaceutical intermediate.

References

- Smolecule. (2023). Synthesis of 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride.

- PrepChem.com. (n.d.). Synthesis of 4-(p-chlorophenoxy)piperidine hydrochloride.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Smolecule. (n.d.). N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis.

- Organic-Chemistry.org. (2019). Mitsunobu Reaction.

- Guidechem. (n.d.). How to Prepare N-BOC-4-Hydroxypiperidine?.

- Organic Synthesis. (n.d.). Mitsunobu reaction.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Wikipedia. (n.d.). Mitsunobu reaction.

- Alfa Chemistry. (n.d.). Mitsunobu Reaction.

- ChemicalBook. (2025). N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis.

- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

- LookChem. (n.d.). Cas 109384-19-2,N-BOC-4-Hydroxypiperidine.

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- DTIC. (2025). Piperidine Synthesis.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol.

- Sigma-Aldrich. (n.d.). 4-(2-Chlorophenoxy)piperidine hydrochloride AldrichCPR.

- PubChem. (n.d.). 4-(2-Chlorophenoxy)piperidine.

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Buy 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride | 1220018-77-8 [smolecule.com]

- 3. 4-(2-Chlorophenoxy)piperidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(2-Chlorophenoxy)piperidine | C11H14ClNO | CID 3864656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. francis-press.com [francis-press.com]

- 7. nbinno.com [nbinno.com]

- 8. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. lookchem.com [lookchem.com]

- 11. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 14. Mitsunobu Reaction [organic-chemistry.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(2-Chlorophenoxy)piperidine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to discover and characterize the mechanism of action (MoA) for the novel compound, 4-(2-Chlorophenoxy)piperidine hydrochloride. As of this writing, the specific molecular targets and signaling pathways for this compound are not extensively documented in publicly available literature. Therefore, this document outlines a systematic, field-proven discovery workflow, moving from broad, unbiased screening to specific target validation and pathway analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor.

Introduction and Structural Context

4-(2-Chlorophenoxy)piperidine hydrochloride belongs to the (phenoxy)piperidine class of compounds. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in numerous FDA-approved drugs targeting a wide array of biological systems.[1][2] Derivatives of this structural class have shown diverse pharmacological activities, including antidepressant effects through the inhibition of biogenic amine reuptake[3], potential anticancer properties[4], and antagonism of specific G-protein coupled receptors (GPCRs) like the dopamine D4 receptor.[5]

Given this context, our initial working hypothesis is that 4-(2-Chlorophenoxy)piperidine hydrochloride likely interacts with targets within the central nervous system (CNS), such as neurotransmitter transporters or receptors. This guide will detail the logical progression of experiments required to test this hypothesis and definitively identify its MoA.

Phase 1: Broad Target Screening and Hypothesis Generation

The first principle in MoA discovery for a novel compound is to cast a wide, unbiased net. This avoids confirmation bias and opens the possibility of discovering unexpected pharmacology. The initial phase focuses on identifying the general class of biological targets with which the compound interacts.

Experimental Protocol: Broad Ligand Binding Panel

The primary objective is to screen 4-(2-Chlorophenoxy)piperidine hydrochloride against a large panel of known receptors, ion channels, and transporters. This is a cost-effective method to quickly narrow down potential targets.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of 4-(2-Chlorophenoxy)piperidine hydrochloride in a suitable solvent, such as DMSO or water.[6]

-

Assay Selection: Engage a contract research organization (CRO) or utilize an in-house platform offering a comprehensive binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). The panel should include, at a minimum:

-

GPCRs (especially dopaminergic, serotonergic, adrenergic, and opioid receptors).

-

Monoamine transporters (DAT, SERT, NET).

-

Ligand-gated and voltage-gated ion channels.

-

-

Primary Screen: Screen the compound at a high concentration (e.g., 10 µM) to identify any significant binding interactions, typically defined as >50% inhibition of radioligand binding.

-

Secondary Screen (Affinity Determination): For any "hits" identified in the primary screen, perform follow-up concentration-response assays to determine the binding affinity (Ki).

Causality and Self-Validation:

-

Why start with binding? Binding assays are a direct measure of the physical interaction between the compound and a potential target. They are highly sensitive and provide a quantitative measure of affinity (Ki), which is a critical parameter for assessing potency.

-

Self-Validation: A clear concentration-dependent inhibition of radioligand binding provides internal validation of the interaction. The resulting Ki value should be reproducible across multiple experiments.

Data Interpretation and Hypothesis Formulation

The results from the binding panel will guide the next steps. Let's consider a hypothetical outcome for 4-(2-Chlorophenoxy)piperidine hydrochloride.

| Target | Primary Screen (% Inhibition @ 10 µM) | Secondary Screen (Ki, nM) |

| Dopamine Transporter (DAT) | 85% | 150 |

| Serotonin Transporter (SERT) | 15% | >10,000 |

| Dopamine Receptor D4 | 65% | 800 |

| Sigma-1 Receptor (σ1R) | 92% | 50 |

Interpretation:

Based on this hypothetical data, the compound shows high affinity for the Sigma-1 Receptor and the Dopamine Transporter. The interaction with the D4 receptor is significantly weaker. This leads to two primary hypotheses:

-

The compound's primary mechanism of action is through inhibition of the Dopamine Transporter.

-

The compound's primary mechanism of action is through antagonism or agonism of the Sigma-1 Receptor.

The following experimental workflow is designed to test these hypotheses.

Phase 2: Functional Validation and Pathway Elucidation

Binding does not equate to function. A compound can bind to a target and have no effect (antagonist), activate it (agonist), or modulate its activity in other ways. This phase uses functional assays to determine the consequence of the binding interaction.

Experimental Workflow: Target Validation

The workflow below outlines the logical progression from initial hypothesis to functional validation.

Caption: Workflow for functional validation of initial binding hits.

Protocol 1: Neurotransmitter Uptake Assay

This assay directly measures the functional consequence of binding to the Dopamine Transporter.

Methodology:

-

Cell Culture: Use HEK293 cells stably expressing the human Dopamine Transporter (hDAT).

-

Compound Treatment: Pre-incubate the hDAT-expressing cells with varying concentrations of 4-(2-Chlorophenoxy)piperidine hydrochloride for 15-30 minutes.

-

Substrate Addition: Add a fluorescent or radiolabeled substrate for DAT, such as [³H]dopamine or a fluorescent substrate like ASP+.

-

Uptake Measurement: After a defined incubation period, wash the cells to remove the extracellular substrate and measure the intracellular accumulation of the substrate using a scintillation counter or fluorescence plate reader.

-

Data Analysis: Plot the percentage of uptake inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality and Self-Validation:

-

Why this assay? It directly measures the primary function of the transporter—the uptake of its substrate. A positive result confirms that the binding interaction has a functional consequence.

-

Controls: Include a known DAT inhibitor (e.g., GBR-12909) as a positive control and untransfected cells as a negative control to ensure the observed uptake is specific to DAT.

Protocol 2: Sigma-1 Receptor Functional Assay

The Sigma-1 receptor is an intracellular chaperone protein, and its functional modulation can be assessed by its effect on other signaling proteins, such as ion channels.[7]

Methodology:

-

Cell Line: Use a cell line endogenously expressing the Sigma-1 receptor and a reporter ion channel (e.g., SK-N-SH neuroblastoma cells).

-

Baseline Measurement: Measure a baseline cellular activity, such as intracellular Ca2+ levels using a fluorescent indicator (e.g., Fura-2 AM).

-

Agonist Stimulation: Stimulate the cells with a known Sigma-1 receptor agonist (e.g., (+)SKF-10047) and measure the response.

-

Antagonism Test: Pre-incubate the cells with varying concentrations of 4-(2-Chlorophenoxy)piperidine hydrochloride before adding the Sigma-1 agonist. A reduction in the agonist-induced signal would indicate antagonistic activity.

-

Data Analysis: Calculate the IC50 value for the inhibition of the agonist response.

Causality and Self-Validation:

-

Why this assay? It determines if the compound can block the functional response initiated by a known activator of the receptor, thereby defining it as an antagonist.

-

Controls: A known Sigma-1 antagonist (e.g., NE-100) should be used as a positive control. Cells not treated with the agonist serve as a baseline negative control.

Phase 3: Downstream Signaling and In Vivo Confirmation

Once the primary molecular target and its functional effect are confirmed (e.g., DAT inhibition), the next step is to understand the downstream consequences and confirm the mechanism in a more complex biological system.

Downstream Signaling Pathway

Inhibition of the Dopamine Transporter leads to an increase in extracellular dopamine concentrations in the synapse. This, in turn, enhances the activation of post-synaptic dopamine receptors (D1-D5), leading to downstream signaling cascades.

Caption: Hypothesized signaling pathway for a DAT inhibitor.

In Vivo Target Engagement and Pharmacodynamic Readouts

The final step is to demonstrate that the compound engages its target in a living organism and produces a predictable physiological effect.

Experimental Protocol: In Vivo Microdialysis

-

Animal Model: Use a relevant animal model, such as male Sprague-Dawley rats.

-

Surgical Implantation: Surgically implant a microdialysis probe into a dopamine-rich brain region, such as the nucleus accumbens or striatum.

-

Compound Administration: Administer 4-(2-Chlorophenoxy)piperidine hydrochloride systemically (e.g., via intraperitoneal injection) at various doses.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) both before and after compound administration.

-

Neurotransmitter Analysis: Analyze the concentration of dopamine and its metabolites (DOPAC, HVA) in the dialysate using HPLC with electrochemical detection.

-

Data Analysis: Plot the percentage change in extracellular dopamine concentration over time for each dose group.

Causality and Self-Validation:

-

Why microdialysis? This technique provides direct evidence of target engagement in the CNS by measuring the expected pharmacodynamic outcome of DAT inhibition—an increase in synaptic dopamine levels.

-

Validation: A dose-dependent increase in extracellular dopamine that correlates with the compound's pharmacokinetic profile provides strong, integrated validation of the proposed mechanism of action.

Conclusion

This guide outlines a rigorous, multi-phased approach to discovering the mechanism of action for 4-(2-Chlorophenoxy)piperidine hydrochloride. By progressing from broad, unbiased screening to specific functional assays and finally to in vivo validation, researchers can build a comprehensive and well-supported understanding of the compound's pharmacology. The emphasis on causality and self-validating experimental design at each step ensures the generation of robust and reliable data, which is paramount in the field of drug discovery.

References

-

De Tullio, P., Pirotte, B., Lebrun, P., et al. (1995). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Lupinacci, E., & Van der Poorten, O. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Wang, Y., et al. (2015). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Bavariya, A., et al. (2022). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. Available at: [Link]

-

Patel, R., et al. (2021). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride | 1220018-77-8 [smolecule.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 4-(2-fluorophenoxy)piperidine(HCl)_TargetMol [targetmol.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility Profile of 4-(2-Chlorophenoxy)piperidine Hydrochloride in Organic Solvents

Foreword: Navigating the Solubility Landscape for Drug Discovery and Development

Understanding 4-(2-Chlorophenoxy)piperidine Hydrochloride: A Physicochemical Overview

4-(2-Chlorophenoxy)piperidine hydrochloride is a piperidine derivative.[1][2] Piperidine and its derivatives are significant structural motifs in a wide array of pharmaceutical compounds, recognized for their role in creating therapeutic agents.[1] The hydrochloride salt form of this compound suggests it is a basic molecule that has been protonated to enhance its stability and, often, its aqueous solubility. However, for many stages of drug development, including synthesis, purification, and the formulation of non-aqueous delivery systems, understanding its solubility in organic solvents is paramount.

Key Physicochemical Characteristics:

| Property | Value/Information | Source |

| Molecular Formula | C₁₁H₁₅Cl₂NO | [3] |

| Molecular Weight | 248.149 g/mol | [3] |

| Appearance | Typically a solid | [3] |

| LogP (Predicted) | 2.6 | [4][5] |

| General Solubility | Soluble in some organic solvents | [3] |

The predicted LogP value of 2.6 indicates a degree of lipophilicity, suggesting that while it has some water-soluble character due to the hydrochloride salt, it will also exhibit solubility in various organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[6]

The Theoretical Bedrock of Solubility: Guiding Principles

The dissolution of a crystalline solid, such as 4-(2-Chlorophenoxy)piperidine hydrochloride, in a liquid solvent is a complex thermodynamic process.[7] It can be conceptualized as two primary steps: the energy required to break the crystal lattice of the solute and the energy released upon the formation of solute-solvent interactions. The interplay of these forces governs the extent to which a compound will dissolve.

Several factors influence the solubility of a compound in organic solvents:

-

Polarity of the Solute and Solvent: The presence of a chloro- and an ether group on the phenoxy ring, along with the piperidine hydrochloride moiety, gives 4-(2-Chlorophenoxy)piperidine hydrochloride a distinct polarity. Its solubility will be highest in solvents with a similar polarity.

-

Hydrogen Bonding: The nitrogen atom in the piperidine ring and the oxygen of the ether linkage can act as hydrogen bond acceptors, while the protonated amine of the hydrochloride salt can act as a hydrogen bond donor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.[1]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the crystal lattice energy.[6]

-

Molecular Size and Shape: Larger molecules can be more challenging to solvate.[6]

Experimental Determination of the Solubility Profile: A Step-by-Step Guide

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method .[7][8] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached.

Materials and Equipment

-

4-(2-Chlorophenoxy)piperidine hydrochloride (of known purity)

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, tetrahydrofuran, dichloromethane, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical method.[9][10]

-

Volumetric flasks and pipettes

Experimental Workflow: The Shake-Flask Method

The following diagram illustrates the workflow for determining the equilibrium solubility of 4-(2-Chlorophenoxy)piperidine hydrochloride.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Buy 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride | 1220018-77-8 [smolecule.com]

- 3. 4-(2-Chlorophenoxy)piperidine Hydrochloride: Properties, Uses, Safety, Supplier & Price in China | High Purity Chemical CAS 40052-26-6 [pipzine-chem.com]

- 4. 4-(2-Chlorophenoxy)piperidine | C11H14ClNO | CID 3864656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4-(2-chlorophenoxy)piperidine hydrochloride (C11H14ClNO) [pubchemlite.lcsb.uni.lu]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. amecj.com [amecj.com]

An In-Depth Technical Guide to 4-(2-Chlorophenoxy)piperidine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2-Chlorophenoxy)piperidine hydrochloride (CAS No. 849107-20-6), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, potential applications, safety, and sourcing, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

4-(2-Chlorophenoxy)piperidine hydrochloride is a white to off-white solid organic compound.[1] The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent scaffold in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets. The substitution at the 4-position with a 2-chlorophenoxy group introduces specific steric and electronic features that can modulate its pharmacological activity.

| Property | Value | Source(s) |

| CAS Number | 849107-20-6 | [1][2] |

| Molecular Formula | C₁₁H₁₅Cl₂NO | [1] |

| Molecular Weight | 248.15 g/mol | [1] |

| IUPAC Name | 4-(2-chlorophenoxy)piperidine hydrochloride | [3] |

| Synonyms | 4-(2-Chlorophenoxy)piperidine HCl, 1-Chloro-2-[(piperidine-4-yl)oxy]benzene hydrochloride | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature | [1] |

Synthesis and Characterization

The synthesis of 4-(2-Chlorophenoxy)piperidine hydrochloride is most effectively achieved through a multi-step process involving a nucleophilic substitution reaction, specifically the Williamson ether synthesis, followed by the deprotection of the piperidine nitrogen.

Synthetic Pathway

The logical synthetic route commences with the protection of the nitrogen atom of 4-hydroxypiperidine to prevent its interference in the subsequent etherification step. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for this purpose. The resulting N-Boc-4-hydroxypiperidine is then subjected to a Williamson ether synthesis with 2-chlorophenol. This reaction involves the deprotonation of the hydroxyl group of N-Boc-4-hydroxypiperidine with a strong base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-chlorophenol. Finally, the Boc protecting group is removed under acidic conditions to yield the desired 4-(2-Chlorophenoxy)piperidine, which is then converted to its hydrochloride salt.

Caption: Synthetic pathway for 4-(2-Chlorophenoxy)piperidine hydrochloride.

Experimental Protocol

The following is a representative experimental protocol based on established chemical principles for the synthesis of 4-(2-Chlorophenoxy)piperidine hydrochloride.

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

-

To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add a base like potassium carbonate or triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the crude product, which can be purified by recrystallization.[4]

Step 2: Synthesis of tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate (Williamson Ether Synthesis)

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 1.2 eq) in anhydrous dimethylformamide (DMF).

-

Cool the suspension to 0 °C and add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Add 2-chlorophenol (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[5][6]

Step 3: Synthesis of 4-(2-Chlorophenoxy)piperidine hydrochloride (Deprotection)

-

Dissolve the purified tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate in a minimal amount of a suitable solvent like 1,4-dioxane or methanol.

-

Add a solution of 4M hydrogen chloride (HCl) in 1,4-dioxane (5-10 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Upon completion, remove the solvent under reduced pressure to yield 4-(2-Chlorophenoxy)piperidine hydrochloride as a solid.

-

The product can be further purified by trituration with a suitable solvent like diethyl ether to remove any non-polar impurities.[7]

Characterization

The structure and purity of the synthesized 4-(2-Chlorophenoxy)piperidine hydrochloride should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenoxy group, the methine proton at the 4-position of the piperidine ring, and the methylene protons of the piperidine ring. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the aromatic ring, the carbon bearing the ether linkage, and the carbons of the piperidine ring.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-O-C ether linkage, C-Cl bond, and N-H bond of the piperidinium salt.

Applications in Research and Drug Development

Piperidine derivatives are a cornerstone in medicinal chemistry, particularly for targeting the central nervous system (CNS).[8] The structural motif of 4-(2-Chlorophenoxy)piperidine suggests its potential as a modulator of various CNS receptors.

Potential as a CNS-Active Agent

The 4-aryloxypiperidine scaffold is a well-established pharmacophore in the design of CNS-active drugs.[9] The nature of the aryl substituent significantly influences the receptor binding profile and pharmacological activity. The presence of a chlorine atom at the 2-position of the phenoxy ring can impact the molecule's lipophilicity, electronic distribution, and conformational preferences, thereby fine-tuning its interaction with biological targets.

Research on structurally related compounds suggests that 4-(phenoxy)piperidine derivatives can exhibit affinity for a range of receptors, including:

-

Dopamine Receptors: Derivatives of 4-aryloxypiperidines have been investigated as ligands for dopamine D2, D3, and D4 receptors, which are key targets for antipsychotic medications.[10][11]

-

Serotonin Receptors: The piperidine scaffold is also found in many serotonin receptor modulators, suggesting potential applications in the treatment of depression, anxiety, and other mood disorders.

-

Opioid Receptors: Certain 4-substituted piperidines have shown potent analgesic activity through interaction with opioid receptors.[12][13]

Role as a Synthetic Intermediate

Beyond its potential direct therapeutic applications, 4-(2-Chlorophenoxy)piperidine hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules. The secondary amine of the piperidine ring provides a reactive handle for further functionalization, allowing for the construction of a diverse library of compounds for screening in drug discovery programs.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 4-(2-Chlorophenoxy)piperidine hydrochloride.

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Suppliers

4-(2-Chlorophenoxy)piperidine hydrochloride is available from various chemical suppliers that specialize in research chemicals and building blocks for drug discovery. Some potential suppliers include:

-

Sinfoo Biotech

-

ChemicalBook

-

Hit2Lead

-

Apollo Scientific

-

Amerigo Scientific

-

Crescent Chemical Company

-

Pipzine Chemicals

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Conclusion

4-(2-Chlorophenoxy)piperidine hydrochloride is a valuable chemical entity with significant potential in the field of drug discovery, particularly for the development of novel CNS-active agents. Its synthesis via a robust and well-understood chemical pathway, coupled with the versatility of the piperidine scaffold for further chemical modification, makes it an attractive building block for medicinal chemists. Further pharmacological investigation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the scientific and commercial opportunities presented by this promising molecule.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Saotome, T., et al. (2021). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Chemical Neuroscience.

-

ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. Retrieved from [Link]

-

The Royal Society of Chemistry. (2010). Supporting information A practical solution-phase synthesis of an antagonistic peptide of TNF-α based on hydrophobic tag strategy. Retrieved from [Link]

-

Chem-Station International Edition. (2014). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2015). The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro -Phenyl)-4- hydroxy piperidine. Retrieved from [Link]

-

PubMed. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Retrieved from [Link]

- Berardi, F., et al. (2022). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry.

-

Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

Edubirdie. (2021). Williamson Ether Synthesis. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(2-chlorophenoxy)piperidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Chlorophenoxy)piperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

-

PubMed. (1993). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Retrieved from [Link]

-

ResearchGate. (2013). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

UCI Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved from [Link]

Sources

- 1. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4-(2-Chlorophenoxy)piperidine | C11H14ClNO | CID 3864656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buy 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride | 1220018-77-8 [smolecule.com]

- 9. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 4-(2-Chlorophenoxy)piperidine Hydrochloride in Modern Drug Discovery

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 4-(2-Chlorophenoxy)piperidine hydrochloride, a key heterocyclic intermediate in contemporary pharmaceutical development. We delve into its chemical and physical properties, explore established synthetic pathways, and illuminate its significant role as a versatile building block in the creation of novel therapeutics. The guide will focus on its applications in the synthesis of compounds targeting the central nervous system (CNS), drawing parallels with structurally similar molecules to infer its potential pharmacological profile. Detailed experimental protocols, safety data, and analytical methodologies are also presented to offer a complete technical resource for laboratory and development settings.

Introduction: The Piperidine Moiety as a Privileged Structure

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of molecules that interact with biological targets. Within this important class of heterocycles, phenoxy-piperidine derivatives have emerged as a particularly fruitful area of research, leading to the development of drugs for a range of therapeutic applications. 4-(2-Chlorophenoxy)piperidine hydrochloride, with its specific substitution pattern, represents a strategic intermediate for accessing a diverse chemical space in drug discovery. This guide will serve as a detailed technical resource on its synthesis, properties, and applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses and for the development of the final active pharmaceutical ingredient (API).

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅Cl₂NO | [1][2][3] |

| Molecular Weight | 248.15 g/mol | [1][2][3] |

| CAS Number | 849107-20-6 | [1][3] |

| Appearance | Typically a solid | [2] |

| Solubility | Soluble in some organic solvents | [2] |

| Predicted XlogP | 2.6 | [4][5] |

| Storage Temperature | Inert atmosphere, Room Temperature |

Synthesis of 4-(2-Chlorophenoxy)piperidine Hydrochloride

The synthesis of 4-(2-Chlorophenoxy)piperidine hydrochloride can be achieved through several strategic approaches. A common and adaptable method involves the nucleophilic substitution of a suitably activated chlorophenol with a protected 4-hydroxypiperidine, followed by deprotection and salt formation. Below is a representative synthetic workflow.

Diagram: Synthetic Workflow

Caption: General synthetic workflow for 4-(2-Chlorophenoxy)piperidine hydrochloride.

Experimental Protocol (Adapted from a similar synthesis of 4-(p-chlorophenoxy)piperidine hydrochloride[6])

Step 1: Synthesis of 1-Benzyl-4-(2-chlorophenoxy)piperidine

-

To a solution of 1-benzyl-4-hydroxypiperidine in a suitable aprotic solvent (e.g., DMF, THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen).

-

Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Add 1-chloro-2-fluorobenzene or 1,2-dichlorobenzene to the reaction mixture. The fluorine or a second chlorine atom acts as a leaving group in a nucleophilic aromatic substitution reaction.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-benzyl-4-(2-chlorophenoxy)piperidine.

Step 2: Debenzylation to 4-(2-Chlorophenoxy)piperidine

-

Dissolve the 1-benzyl-4-(2-chlorophenoxy)piperidine in a suitable solvent like benzene.

-

Add ethyl chloroformate and reflux the solution for approximately 18 hours.[6]

-

Remove the solvent and benzyl chloride under reduced pressure to obtain the N-ethoxycarbonyl intermediate.[6]

-

Dissolve the intermediate in ethanol and add a strong aqueous base like potassium hydroxide (45% solution).[6]

-

Reflux the mixture for 12 hours.[6]

-

After cooling, remove most of the ethanol under reduced pressure and extract the product with ether.[6]

Step 3: Formation of 4-(2-Chlorophenoxy)piperidine Hydrochloride

-

Extract the ether phase from the previous step with 3 N hydrochloric acid.[6]

-

Basify the acidic extract with 6 N sodium hydroxide and extract the free base with benzene.[6]

-

Dry the benzene extract and remove the solvent under reduced pressure to obtain the free base as an oil.[6]

-

Dissolve the oil in ether, cool, and stir while slowly adding a saturated solution of ethereal-HCl.[6]

-

Collect the precipitated salt by filtration and recrystallize from absolute ethanol to obtain pure 4-(2-Chlorophenoxy)piperidine hydrochloride.[6]

Applications in Drug Discovery and Development

4-(2-Chlorophenoxy)piperidine hydrochloride serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system. The unique combination of the piperidine ring and the 2-chlorophenoxy moiety allows for the exploration of structure-activity relationships in several classes of therapeutic agents.

Intermediates for CNS-Active Agents

The phenoxy-piperidine scaffold is a common feature in many CNS-active compounds. While specific biological data for 4-(2-Chlorophenoxy)piperidine hydrochloride is not extensively published, its use as a building block is evident in the patent literature. It is often employed in the synthesis of molecules with potential applications in treating neurological and psychiatric disorders.

Potential as an Antidepressant and Anxiolytic Agent Precursor

Compounds with similar structures to 4-(2-Chlorophenoxy)piperidine have shown efficacy in modulating neurotransmitter systems, suggesting their potential as antidepressants. The 2-chloro substitution on the phenoxy ring can influence the electronic properties and conformational preferences of the molecule, which in turn can affect its binding affinity and selectivity for various receptors and transporters in the brain, such as those for serotonin and dopamine.

Diagram: Potential Pharmacological Targets

Caption: Potential CNS targets for derivatives of 4-(2-Chlorophenoxy)piperidine.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling 4-(2-Chlorophenoxy)piperidine hydrochloride.

Hazard Identification:

-

Causes skin irritation. (H315)

-

Causes serious eye irritation. (H319)

-

May cause respiratory irritation. (H335)

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a locked-up place.

Analytical Methods

The purity and identity of 4-(2-Chlorophenoxy)piperidine hydrochloride can be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and quantification.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 211.07639 Da for the free base.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Conclusion

4-(2-Chlorophenoxy)piperidine hydrochloride is a valuable and versatile intermediate in the field of medicinal chemistry. Its strategic design allows for the efficient synthesis of a wide range of complex molecules with potential therapeutic applications, particularly in the realm of central nervous system disorders. While specific biological data on this intermediate is limited in the public domain, its structural similarity to known bioactive compounds underscores its importance in the ongoing quest for novel and more effective pharmaceuticals. This technical guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers and developers in the pharmaceutical industry.

References

- Smolecule. (2023, August 16). Buy 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride | 1220018-77-8.

- Chem-Impex. 4-(2-Chlorophenylsulfanyl)Piperidine Hydrochloride.

- PrepChem.com. Synthesis of 4-(p-chlorophenoxy)piperidine hydrochloride.

- PubChem. 4-(2-Chlorophenoxy)piperidine.

- Google Patents. (2009, June 5).

- Amerigo Scientific. 4-(2-Chlorophenoxy)piperidine hydrochloride.

- PubChem. 4-(2-Chlorophenoxy)piperidine.

- PubChemLite. 4-(2-chlorophenoxy)piperidine hydrochloride (C11H14ClNO).

- Pipzine Chemicals. 4-(2-Chlorophenoxy)piperidine Hydrochloride.

- Chem-Impex. 4-(2-Chlorophenylsulfanyl)Piperidine Hydrochloride.

- ChemicalBook. 849107-20-6(4-(2-CHLOROPHENOXY)PIPERIDINE HYDROCHLORIDE) Product Description.

Sources

- 1. 4-(2-Chlorophenoxy)piperidine hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 2. 4-(2-Chlorophenoxy)piperidine Hydrochloride: Properties, Uses, Safety, Supplier & Price in China | High Purity Chemical CAS 40052-26-6 [pipzine-chem.com]

- 3. 849107-20-6 CAS MSDS (4-(2-CHLOROPHENOXY)PIPERIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-(2-Chlorophenoxy)piperidine | C11H14ClNO | CID 3864656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4-(2-chlorophenoxy)piperidine hydrochloride (C11H14ClNO) [pubchemlite.lcsb.uni.lu]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Whitepaper: Unveiling the Therapeutic Potential of 4-(2-Chlorophenoxy)piperidine Hydrochloride: A Guide to Investigating a Novel CNS Modulator

Introduction

4-(2-Chlorophenoxy)piperidine hydrochloride represents a compelling, yet underexplored, chemical entity with significant potential for therapeutic intervention within the central nervous system (CNS). Its structural motif, a piperidine ring linked to a chlorophenoxy group, is a privileged scaffold found in numerous CNS-active agents. This guide provides a comprehensive technical framework for researchers and drug development professionals to systematically investigate and validate the potential biological targets of this compound. We will move beyond simple screening and delve into the causality behind experimental choices, ensuring a robust and logically sound approach to target identification and validation.

Part 1: Initial Target Hypothesis - Leveraging Structural Analogs and In Silico Insights